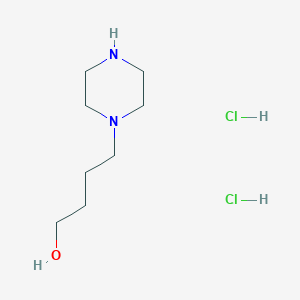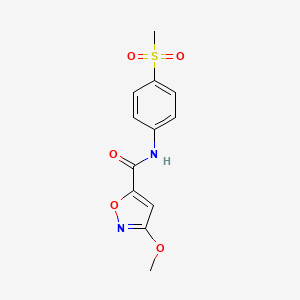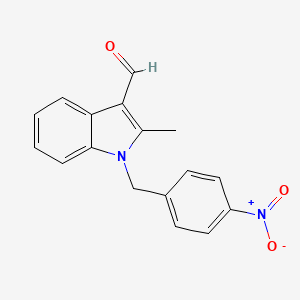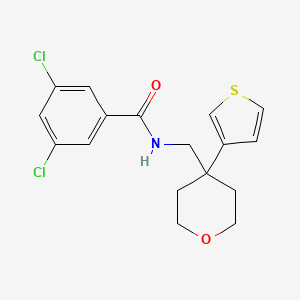
4-(Piperazin-1-yl)butan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-yl)butan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride typically involves the reaction of piperazine with butanol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process involves:
Reacting piperazine with butanol: This step forms the intermediate 4-(Piperazin-1-yl)butan-1-ol.
Formation of dihydrochloride salt: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale reaction vessels: These are used to mix piperazine and butanol.
Controlled addition of hydrochloric acid: This ensures the formation of the dihydrochloride salt.
Purification steps: These include filtration and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)butan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines or alcohols.
Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Piperazin-1-yl)butan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound interacts with enzymes and receptors in biological systems.
Pathways involved: It can modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
4-(Piperazin-1-yl)butan-1-ol dihydrochloride can be compared with other similar compounds:
4-(4-Methylpiperazin-1-yl)butan-1-ol: This compound has a similar structure but with a methyl group substitution.
1-Piperidin-4-ylpropan-1-ol: This compound has a piperidine ring instead of a piperazine ring.
4-(4-Chlorophenyl)butan-1-ol: This compound has a chlorophenyl group instead of a piperazine ring.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-piperazin-1-ylbutan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c11-8-2-1-5-10-6-3-9-4-7-10;;/h9,11H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLFLZVCMBWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2441645.png)
![N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2441646.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2441649.png)
![5-[(4-chlorophenyl)sulfanyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2441651.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2441654.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2441655.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2441659.png)
![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)

